molecular formula C15H14F3NO B1474349 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one CAS No. 1803608-26-5

1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B1474349
CAS No.: 1803608-26-5
M. Wt: 281.27 g/mol
InChI Key: QNSIRAJXGSFGNF-UHFFFAOYSA-N
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Description

1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with benzyl and dimethyl groups, and a trifluoromethyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Substitution Reactions:

    Introduction of the Trifluoromethyl Ketone Moiety: This step involves the reaction of the substituted pyrrole with a trifluoroacetylating agent under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and dimethyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

    Oxidation: Pyrrole oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl ketone moiety is known to enhance binding affinity and specificity to certain biological targets, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-chloroethanone
  • 1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-hydroxyethanone

Uniqueness

1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2,2,2-trifluoroethan-1-one is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in research and development.

Properties

IUPAC Name

1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO/c1-10-8-13(14(20)15(16,17)18)11(2)19(10)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSIRAJXGSFGNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601150028
Record name 1-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803608-26-5
Record name 1-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803608-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2,5-Dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601150028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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